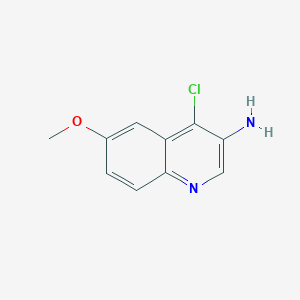

4-Chloro-6-methoxyquinolin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9ClN2O |

|---|---|

Molecular Weight |

208.64 g/mol |

IUPAC Name |

4-chloro-6-methoxyquinolin-3-amine |

InChI |

InChI=1S/C10H9ClN2O/c1-14-6-2-3-9-7(4-6)10(11)8(12)5-13-9/h2-5H,12H2,1H3 |

InChI Key |

AMEIHWPHXJHIQE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C(=CN=C2C=C1)N)Cl |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 4 Chloro 6 Methoxyquinolin 3 Amine and Its Structural Analogs

Strategic Approaches to the Quinoline (B57606) Core with Methoxy (B1213986) and Chloro Substituents

The construction of the quinoline scaffold, a heterocyclic aromatic system, forms the foundational step in the synthesis of 4-Chloro-6-methoxyquinolin-3-amine. The strategic placement of the methoxy and chloro groups is paramount and is often achieved through carefully designed cyclization and functionalization techniques.

Cyclization and Functionalization Techniques for 6-Methoxy-4-chloroquinoline Precursors

The synthesis of the 6-methoxy-4-chloroquinoline precursor often begins with readily available starting materials like 4-methoxyaniline. A common strategy involves a three-step sequence of cyclization, nitration, and chlorination. atlantis-press.comatlantis-press.com

One reported method starts with the cyclization of 4-methoxyaniline with ethyl acetoacetate (B1235776) in the presence of polyphosphoric acid at elevated temperatures. atlantis-press.com This is followed by nitration using a mixture of nitric acid and propionic acid. atlantis-press.com The final chlorination step, to replace a hydroxyl group with a chloro substituent at the 4-position, is typically achieved using a chlorinating agent such as phosphorus oxychloride in N,N-Dimethylformamide (DMF). atlantis-press.comgoogle.com This sequence provides a reliable route to 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, a key intermediate. atlantis-press.comatlantis-press.com

Another approach involves the reaction of 3,4-dimethoxyaniline (B48930) with ethoxymethylenemalonate followed by thermal cyclization in Dowtherm A to yield a 4-hydroxyquinoline-3-carboxylate derivative. google.com Subsequent hydrolysis, decarboxylation, and chlorination with phosphorus oxychloride furnish the desired 4-chloro-6,7-dimethoxyquinoline. google.com While this example illustrates a related dimethoxy analog, the principles of building the substituted quinoline core are transferable.

A more recent and efficient method for generating 4-chloro quinolines involves a TMSCl-mediated cascade cyclization of ortho-propynol phenyl azides. rsc.org This reaction proceeds under mild conditions and offers a high-yielding pathway to various substituted 4-chloroquinolines. rsc.org

Introduction of the C-3 Amine Moiety

With the 6-methoxy-4-chloroquinoline core in hand, the next critical step is the introduction of the amine group at the C-3 position. This transformation can be approached in several ways.

One common method involves the reduction of a nitro group at the C-3 position. For instance, the synthesized 4-chloro-6-methoxy-2-methyl-3-nitroquinoline can be reduced to the corresponding 3-amino derivative. researchgate.net

Alternatively, direct amination of the quinoline ring is a powerful strategy. The Chichibabin reaction, for example, allows for the direct introduction of an amino group onto a heterocyclic nucleus, although it is more commonly applied to pyridine (B92270) and its derivatives. acs.org More contemporary methods for direct amination might involve transition-metal-catalyzed C-H amination or nucleophilic aromatic substitution of hydrogen (SNH) reactions.

A versatile approach to synthesizing 3-aminoquinolines involves the condensation of 3-aminoquinoline (B160951) with an appropriate aldehyde, such as 2-pyridinecarboxaldehyde, to form a Schiff base. ontosight.ai While this starts with a pre-aminated quinoline, it highlights the utility of the 3-aminoquinoline scaffold in further derivatization.

Catalytic and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient processes. The synthesis of this compound and its analogs is no exception, with researchers exploring microwave-assisted synthesis, one-pot multicomponent reactions, and catalyst-free routes.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. bohrium.commdpi.comtandfonline.com This technology has been successfully applied to the synthesis of various quinoline derivatives. bohrium.combenthamdirect.comacs.org

For instance, microwave irradiation has been utilized for the rapid and efficient synthesis of quinoline-4-carboxylic acids from isatins and ketones. tandfonline.com This approach offers a clean and quick methodology with improved yields over traditional methods. tandfonline.com The synthesis of quinoline-based dihydropyridopyrimidine and dihydropyrazolopyridine hybrids has also been achieved through a microwave-assisted, one-pot, three-component reaction. acs.org This method highlights the synergy between MAOS and multicomponent strategies for rapid library generation.

One-Pot Multicomponent Reaction Protocols

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where multiple starting materials react in a single reaction vessel to form a complex product, minimizing intermediate isolation and purification steps. nih.govnih.gov This approach aligns well with the principles of green chemistry by reducing solvent waste and energy consumption.

The synthesis of tetrahydroquinoline derivatives has been accomplished via a one-pot, three-component condensation reaction under reflux conditions. nih.gov Similarly, a one-pot, three-component procedure under microwave irradiation has been developed for the synthesis of novel dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines bearing a quinoline fragment. acs.org A particularly impressive example is a pseudo-six-component synthesis of hexahydroquinolines, demonstrating the power of MCRs in rapidly building molecular complexity. nih.gov

Catalyst-Free Synthetic Routes

The development of catalyst-free reactions is a significant goal in green chemistry, as it eliminates the need for often expensive and potentially toxic metal catalysts and simplifies product purification. jocpr.comresearchgate.net

An environmentally friendly, solvent-free, and catalyst-free method has been developed for the synthesis of functionalized quinolines from imines and styrene. jocpr.com This approach avoids the use of hazardous organic solvents and represents a greener alternative to existing methods. jocpr.com Another reported catalyst-free method describes the synthesis of 2,3-dicarboxylic ester quinoline derivatives from o-aminodiphenylmethylone derivatives and acetylenedicarboxylic esters under mild conditions. researchgate.net Furthermore, a catalyst-free, one-pot, three-component procedure for synthesizing quinoline-hybrid dihydropyridopyrimidines and dihydropyrazolopyridines has been achieved under microwave irradiation. acs.org

Derivatization and Scaffold Modification for Novel Conjugates

The modification of the this compound scaffold is a key strategy for developing new compounds with potential therapeutic applications. These modifications often involve targeted reactions at specific sites on the quinoline ring system.

The amine group at the C-3 position of the quinoline ring is a prime site for regioselective functionalization. This allows for the introduction of various substituents, leading to the creation of new derivatives with tailored properties. For instance, the C-3 amine can undergo reactions such as acylation and the formation of imines. One notable example is the reaction of 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333) with 9-ethyl-9H-carbazol-3-amine to form an imine derivative. nih.gov This type of functionalization is crucial for building molecular complexity and exploring the structure-activity relationships of new compounds.

Similarly, the synthesis of 4-aminoquinoline (B48711) derivatives can be achieved through the reaction of 4-chloro-7-substituted-quinolines with mono or dialkyl amines. nih.gov While this example involves a different substitution pattern, the underlying principle of nucleophilic substitution at a chloro-substituted quinoline ring is a common strategy. The reactivity of the chloro group is often influenced by the electronic nature of the quinoline ring and the nucleophilicity of the amine. In the case of 2,4-dichloroquinazoline (B46505) precursors, nucleophilic aromatic substitution (SNAr) reactions with various amines consistently show regioselectivity for the 4-position, yielding 2-chloro-4-aminoquinazoline derivatives. mdpi.com

The this compound core can be further elaborated by incorporating a wide range of heterocyclic and aromatic systems. This approach has led to the synthesis of novel fused and substituted compounds with potential biological activities.

Thiazines and Oxazines: The synthesis of thiazine (B8601807) derivatives often involves the reaction of a precursor with thiourea (B124793). jocpr.comnih.gov For example, 1,3-thiazine derivatives have been synthesized by reacting chalcone (B49325) derivatives with thiourea. nih.gov The synthesis of thiazine and its derivatives can be achieved through various methods, including the reaction of α,β-unsaturated ketones with thiourea or the cyclization of intermediates containing both a thiol and an amine functionality. researchgate.netosi.lv These heterocyclic rings can be appended to the quinoline scaffold to generate novel chemical entities.

Pyrimidines, Pyrazoles, and Imidazoles: The incorporation of pyrimidine (B1678525), pyrazole (B372694), and imidazole (B134444) rings can lead to compounds with a broad spectrum of biological activities. The synthesis of pyrazole derivatives can be achieved through the condensation of 1,3-dicarbonyl compounds with hydrazines. nih.gov Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized from 5-amino-1-p-tolyl-1H-pyrazole-4-carbonitrile. nih.gov The synthesis of pyrimidine derivatives can be accomplished by reacting 2-amino-4-chloro-6-methylpyrimidine (B145687) with primary and secondary amines. researchgate.net These synthetic strategies can be adapted to functionalize the this compound scaffold, leading to novel conjugates.

The following table summarizes some of the heterocyclic systems that have been synthesized and their general synthetic approaches.

| Heterocyclic System | General Synthetic Approach | Key Reagents |

| Thiazines | Cyclization of α,β-unsaturated ketones with thiourea. jocpr.comnih.gov | Chalcones, Thiourea |

| Pyrazoles | Condensation of 1,3-dicarbonyl compounds with hydrazines. nih.gov | 1,3-Diketones, Hydrazine |

| Pyrimidines | Reaction of chloropyrimidines with amines. researchgate.net | Chloropyrimidines, Amines |

| Pyrazolo[3,4-d]pyrimidines | Cyclization of substituted pyrazoles. nih.gov | Aminopyrazole carbonitrile |

This compound and its derivatives are crucial in the pharmaceutical industry for the synthesis of reference standards for active pharmaceutical ingredients (APIs). Anlotinib, a multi-target tyrosine kinase inhibitor, provides a relevant case study. nih.govnih.gov Impurities generated during the synthesis of Anlotinib need to be identified, characterized, and quantified to ensure the safety and efficacy of the final drug product.

One such impurity, designated as Anlotinib Impurity 6, has the chemical name 3-(((4-Chloro-6-methoxyquinolin-7-yl)oxy)methyl)pentan-3-amine. kmpharma.in The synthesis of this and other related impurities is essential for their use as reference standards in analytical methods to control the quality of Anlotinib. The availability of these standards allows for the accurate detection and quantification of impurities in the API.

Several impurities of Anlotinib have been identified, and their reference standards are available from various suppliers. These impurities often arise from side reactions or the presence of related substances in the starting materials.

The table below lists some of the known impurities of Anlotinib.

| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Anlotinib Impurity 6 | C16H21ClN2O2 | 308.8 |

| Anlotinib Impurity A | C22H20FN3O3 | 393.41 |

| Anlotinib Impurity C | C22H20FN3O3 | 393.42 |

| Anlotinib Impurity D | C31H28FN3O5 | 541.58 |

Iii. Rigorous Structural Characterization and Spectroscopic Analysis

Vibrational and Electronic Spectroscopy

Detailed experimental FT-IR spectroscopic data, including characteristic vibrational frequencies for the functional groups present in 4-Chloro-6-methoxyquinolin-3-amine, is not publicly available.

Information regarding the electronic absorption maxima (λmax) of this compound from UV-Vis spectroscopy is not available in the reviewed sources.

Rigorous Structural and Spectroscopic Analysis of this compound

A comprehensive review of the analytical techniques used to elucidate the chemical structure and properties of this compound.

The structural characterization of novel chemical compounds is a cornerstone of modern chemistry, providing the fundamental data required to understand reactivity, physical properties, and potential applications. For the compound this compound, a precise understanding of its three-dimensional structure and behavior under analytical conditions is paramount. This article details the advanced analytical methodologies that would be employed for its definitive characterization, focusing on mass spectrometry coupled with chromatography and single-crystal X-ray diffraction.

While specific experimental datasets for this compound are not widely available in the public domain, this report outlines the established principles and expected outcomes of these analytical techniques. The discussion is based on the analysis of closely related quinoline (B57606) derivatives, providing a scientifically grounded framework for the characterization of the title compound.

Iv. in Silico Modeling and Chemoinformatics in Quinoline Research

Quantum Chemical Computations for Electronic Properties

Quantum chemical computations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic characteristics of molecules. These methods provide a foundational understanding of a compound's stability, reactivity, and spectroscopic properties from first principles.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. irjweb.com A key application of DFT in chemical research is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comnih.gov A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov This indicates higher polarizability and a greater capacity for intramolecular charge transfer, which often correlates with enhanced biological activity. nih.gov For 4-Chloro-6-methoxyquinolin-3-amine, the distribution of HOMO and LUMO orbitals would likely be spread across the quinoline (B57606) ring system, with significant contributions from the electron-donating amino and methoxy (B1213986) groups and the electron-withdrawing chloro group.

Table 1: Illustrative DFT-Calculated Molecular Orbital Energies

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -5.8 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.5 | Energy of the Lowest Unoccupied Molecular Orbital |

Note: The values presented in this table are illustrative examples based on typical DFT calculations for similar heterocyclic systems and are meant to represent the type of data generated from such an analysis.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. researchgate.net It is invaluable for predicting how a molecule will interact with other species, particularly in biological systems where electrostatic interactions are key to molecular recognition. researchgate.netnih.gov The MEP map uses a color spectrum to represent different potential values on the electron density surface. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas with near-zero potential.

For this compound, the MEP map would be expected to show negative potential (red) around the nitrogen atom of the quinoline ring and the oxygen atom of the methoxy group, as these are electronegative atoms with lone pairs of electrons. The amine group's nitrogen would also contribute to the negative potential. Conversely, the hydrogen atoms of the amine group would exhibit positive potential (blue). This detailed charge landscape helps in understanding non-covalent interactions, such as hydrogen bonding, with biological targets. researchgate.net

Derived from the HOMO and LUMO energies, global and local chemical reactivity descriptors provide a quantitative measure of a molecule's reactivity. arxiv.org These descriptors, rooted in conceptual DFT, help classify molecules and predict their reaction tendencies. arxiv.org

Global Reactivity Descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (1/η), indicating how easily the electron cloud can be polarized. Softer molecules are generally more reactive. nih.gov

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is approximated as -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. It is calculated as μ²/2η, where μ is the electronic chemical potential (μ ≈ -χ). nih.gov

Table 2: Representative Global Chemical Reactivity Descriptors

| Descriptor | Formula | Illustrative Value | Interpretation |

|---|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.15 eV | Resistance to deformation |

| Chemical Softness (S) | 1/η | 0.465 eV⁻¹ | Ease of polarization |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.65 eV | Electron attracting power |

Note: The values presented in this table are illustrative and derived from the example energies in Table 1.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of lone pairs, core orbitals, and bonding/antibonding orbitals. This method allows for the quantification of electron density on specific atoms and the analysis of charge transfer interactions between filled (donor) and empty (acceptor) orbitals. walisongo.ac.id

For this compound, NBO analysis would quantify the partial charges on each atom, offering a more precise view than MEP maps alone. walisongo.ac.id It would also reveal hyperconjugative interactions, such as the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into the antibonding orbitals of the quinoline ring. These interactions are crucial for understanding the molecule's conformational stability and the electronic effects of its substituents.

Molecular Docking and Dynamics Simulations

While quantum chemistry describes the intrinsic properties of a molecule, molecular docking and dynamics simulations are used to predict its behavior in a biological environment. These techniques are cornerstones of computer-aided drug design.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). cqwu.edu.cnchemrxiv.org The primary goal is to identify the most stable binding pose and estimate the binding affinity, often expressed as a docking score or binding energy. cqwu.edu.cnnih.gov This process is crucial for screening virtual libraries of compounds against a specific protein target to identify potential drug candidates. chemrxiv.org

While specific docking studies for this compound are not prominently documented, research on closely related derivatives provides valuable insights. For instance, a docking study was performed on N¹, N⁴-bis((2-chloro-6-methoxyquinolin-3-yl)methylene)benzene-1,4-diamine, a compound containing the 6-methoxyquinoline (B18371) core, with the protein kinase AKT1, a target implicated in cancer. nih.gov The study revealed that interactions such as hydrogen bonds and hydrophobic contacts are critical for binding. The docking scores from such studies help rank compounds based on their potential inhibitory activity. nih.gov The analysis typically identifies key amino acid residues in the protein's active site that interact with the ligand, guiding further optimization of the compound's structure to enhance binding. researchgate.netbiorxiv.org

Table 3: Example Docking Results for a 6-Methoxyquinoline Derivative with AKT1

| Compound | Docking Score (GOLD Score) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Derivative 3b (6-Me) | 113.76 | Not specified | Hydrogen Bonding, Hydrophobic |

Source: Data adapted from a study on N¹, N⁴-bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamine derivatives. nih.gov The scores indicate a strong predicted binding affinity.

Elucidation of Binding Modes and Affinities

Molecular docking is a fundamental in silico technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For quinoline-based compounds, this has been instrumental in elucidating their binding modes within the active sites of various protein targets. Studies on quinoline derivatives as potential inhibitors of enzymes like DNA gyrase and protein kinases have revealed key interactions that govern their binding affinity.

For example, the quinoline nitrogen atom frequently acts as a hydrogen bond acceptor, forming crucial bonds with amino acid residues in the ATP-binding pocket of kinases. The planarity of the quinoline ring system allows it to fit into hydrophobic pockets, while substituents on the ring can form additional hydrogen bonds or van der Waals interactions, further stabilizing the ligand-protein complex. While specific docking studies for this compound are not extensively detailed in the public domain, research on analogous structures provides a predictive framework for its potential interactions. For instance, in studies of similar 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives, molecular docking has been used to understand their role as P-glycoprotein inhibitors, a key protein in cancer multidrug resistance. nih.gov

Table 1: Common Interactions of Quinoline Scaffolds with Protein Targets

| Interaction Type | Involved Moiety on Quinoline | Common Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bond Acceptor | Quinoline Nitrogen | Methionine, Cysteine, Aspartate |

| Hydrogen Bond Donor | Amino or Hydroxyl Substituents | Aspartate, Glutamate, Serine |

| Aromatic/Hydrophobic | Quinoline Ring System | Phenylalanine, Leucine, Valine, Alanine |

| Halogen Bonding | Chloro Substituent | Electron-rich atoms (e.g., Oxygen in backbone carbonyls) |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scispace.com This allows for the prediction of the activity of novel compounds and provides insights into the structural features essential for their function. neliti.com

The Hansch and Free-Wilson models are foundational QSAR approaches that have been widely applied to quinoline derivatives. slideshare.net

The Hansch analysis is an extrathermodynamic or linear free-energy related approach. youtube.com It correlates biological activity with physicochemical parameters such as hydrophobicity (log P), electronic properties (e.g., Hammett constants, σ), and steric factors (e.g., Taft's steric parameter, Es). A typical Hansch equation is represented as: log(1/C) = k₁logP + k₂σ + k₃Es + k₄ where C is the molar concentration required for a given biological effect, and k₁, k₂, k₃, and k₄ are constants derived from regression analysis.

Modern QSAR studies often employ a more sophisticated approach by integrating a broad spectrum of descriptors to create more robust and predictive models. researchgate.net For quinoline derivatives, this involves combining classical physicochemical descriptors with quantum chemical parameters. dergipark.org.trdntb.gov.ua

Physicochemical descriptors quantify properties like molecular size, shape, and lipophilicity. Quantum chemical descriptors, on the other hand, are derived from the electronic structure of the molecule and provide insight into its reactivity and interaction potential. nih.gov

Table 2: Descriptors Used in Advanced QSAR Models for Quinolines

| Descriptor Type | Examples | Information Provided |

|---|---|---|

| Physicochemical | logP, Molar Refractivity (MR), Molecular Weight, Surface Area, Volume | Hydrophobicity, polarizability, steric effects |

| Electronic (Quantum) | HOMO/LUMO Energies & Gap, Dipole Moment, Atomic Charges | Chemical reactivity, stability, polar interactions |

| Topological | Connectivity Indices, Wiener Index | Molecular branching and shape |

| Geometrical (3D) | van der Waals Surface Area, Solvent Accessible Surface Area (SASA) | Molecular shape and accessibility for interactions |

The integration of these diverse descriptors allows for the development of highly predictive QSAR models. researchgate.netresearchgate.net For instance, studies on quinoline derivatives have shown that their biological activity can be conditioned by a combination of molecular geometry and electron-acceptor properties, as described by LUMO energies and charges at specific sites. nih.gov These comprehensive models are invaluable for designing new compounds with enhanced activity.

V. Structure Activity Relationship Sar Investigations of 4 Chloro 6 Methoxyquinolin 3 Amine Derivatives

Positional and Substituent Effects on Biological Efficacy

The biological activity of quinoline (B57606) derivatives can be significantly altered by modifying substituents at various positions on the quinoline ring.

The amine group at the C-3 position is a key site for modification. The introduction of various substituents at this position can significantly influence the biological activity of the resulting compounds. For instance, the synthesis of N-substituted derivatives allows for the exploration of how different functional groups impact the molecule's interaction with biological targets. The nature of the substituent, whether it is an alkyl, aryl, or another heterocyclic ring, can affect properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, all of which are critical for biological efficacy.

The chlorine atom at the C-4 position plays a pivotal role in the reactivity and biological activity of the quinoline scaffold. It is an important feature for the synthesis of 4-aminoquinoline (B48711) derivatives through nucleophilic aromatic substitution (SNAr) reactions, where the chlorine acts as a leaving group. frontiersin.org The presence of chlorine can enhance the biological activity of a molecule. researchgate.neteurochlor.org For example, the introduction of a chlorine atom at the C-4 position has been shown to significantly increase the antimicrobial activity of certain compounds. nih.gov This enhancement is often attributed to an increase in lipophilicity, which can improve the molecule's ability to cross cell membranes. researchgate.net In some cases, the chlorine atom itself may participate in crucial non-bonding interactions with the target protein. researchgate.net

The methoxy (B1213986) group at the C-6 position is another important determinant of biological activity. nbinno.com This group can influence the electronic properties of the quinoline ring and participate in hydrogen bonding, which can be crucial for binding to biological targets. ontosight.ai In the context of anticancer activity, the 6-methoxy group has been identified as a feature in several quinoline derivatives with promising cytotoxic effects. nbinno.com For instance, 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline serves as a key intermediate in the synthesis of quinoline-based inhibitors targeting the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer. researchgate.netatlantis-press.com

Elucidation of Essential Pharmacophoric Features

A pharmacophore is the three-dimensional arrangement of functional groups in a molecule that is essential for its biological activity. For many biologically active quinoline derivatives, the quinoline ring itself serves as a crucial scaffold. frontiersin.orgnbinno.com The specific substitution pattern around this core determines the compound's particular biological effects. For instance, in many anticancer quinolines, an amino group at the C-4 position is a common and often essential feature. The planarity of the quinoline ring system is also thought to be important for intercalation with DNA or binding to flat receptor surfaces.

Rational Design Strategies for Optimizing Potency and Selectivity

Rational drug design aims to create new molecules with improved therapeutic properties based on an understanding of their SAR. For 4-chloro-6-methoxyquinolin-3-amine derivatives, this involves strategically modifying the molecule to enhance its potency against the desired target while minimizing off-target effects and thus increasing selectivity. nbinno.com One common strategy is the hybridization of the quinoline scaffold with other pharmacologically active motifs to create hybrid molecules with enhanced efficacy. For example, combining the quinoline core with a hydrazone linkage has been explored to develop inhibitors of metabolic enzymes. acs.org Computational methods, such as molecular docking, are also employed to predict how different substitutions will affect the binding of the molecule to its target, guiding the synthesis of more potent and selective compounds. nih.gov

Vi. Molecular and Cellular Mechanisms of Biological Action

Antineoplastic Activity: Molecular Targets and Pathways

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, known for its role in the development of numerous anticancer agents. Derivatives of 4-Chloro-6-methoxyquinolin-3-amine are implicated in several key antineoplastic mechanisms.

The PI3K/Akt/mTOR signaling pathway is crucial for cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. atlantis-press.com Quinoline derivatives are actively investigated as inhibitors of this pathway. atlantis-press.com A key intermediate in the synthesis of such inhibitors is 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline , a compound structurally very similar to this compound. atlantis-press.com This highlights the potential of the 4-chloro-6-methoxyquinoline (B1361528) core to serve as a scaffold for potent PI3K/mTOR inhibitors. atlantis-press.com

Furthermore, the broader family of cyclin-dependent kinases (CDKs), which are central regulators of the cell cycle, are frequent targets for cancer therapeutics. nih.gov Novel classes of potent and selective CDK inhibitors have been developed, underscoring the viability of targeting kinases for cancer treatment. nih.gov The chloro-methoxyphenylamino moiety, a feature related to the subject compound, has also been incorporated into highly selective Janus kinase 1 (JAK1) inhibitors, demonstrating the utility of this substitution pattern in designing targeted kinase inhibitors. nih.gov

Table 1: Kinase Inhibition by Structurally Related Compounds

| Compound/Class | Target Kinase(s) | Key Findings |

| Quinoline Derivatives | PI3K/Akt/mTOR | The 4-chloro-6-methoxyquinoline scaffold is identified as a key component for inhibitors of this critical cancer pathway. atlantis-press.com |

| 2,4-diamino-5-ketopyrimidines | CDK1, CDK2, CDK4 | A novel class of potent and selective ATP-competitive inhibitors targeting the CDK family. nih.gov |

| Pyrazole (B372694) carboxamide derivative | Janus kinase 1 (JAK1) | A compound featuring a chloro-methoxyphenylamino group was developed as a highly potent and selective JAK1 inhibitor. nih.gov |

Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Their disruption is a clinically validated anticancer strategy. Several compounds with structural similarities to this compound have been shown to interfere with microtubule function.

For instance, the coumarin (B35378) analogue 6-chloro-4-(methoxyphenyl) coumarin was identified as a potent anticancer agent that functions by depolymerizing microtubules. nih.gov Similarly, certain alkenyldiarylmethanes (ADAMs), which are structurally related to known tubulin inhibitors, have been found to inhibit tubulin assembly, with the most cytotoxic compounds showing IC₅₀ values in the low micromolar range. nih.gov These agents often work by binding to the colchicine (B1669291) site on tubulin, preventing its polymerization into microtubules. mdpi.comnih.gov This disruption of microtubule dynamics ultimately leads to mitotic arrest and cell death. nih.govnih.gov

Table 2: Tubulin Polymerization Inhibition by Related Compounds

| Compound | Target/Mechanism | IC₅₀ (Tubulin Polymerization) |

| Alkenyldiarylmethane (ADAM) Analogue 15 | Inhibition of tubulin assembly | 3.7 µM nih.gov |

| Alkenyldiarylmethane (ADAM) Analogue 16 | Inhibition of tubulin assembly | 2.8 µM nih.gov |

| 1,3,5-Triazine Analogue 8j | Inhibition of tubulin polymerization | Not specified, but described as remarkable. nih.gov |

| Tetrahydropyrrolo[1,2-a]quinolin-1(2H)-one 3c | Inhibition of tubulin polymerization | Not specified, but shown to bind the colchicine site. rsc.org |

A common consequence of kinase inhibition and microtubule disruption is the activation of cell cycle checkpoints and the induction of programmed cell death (apoptosis). Research on analogous compounds demonstrates a strong propensity for inducing cell cycle arrest, particularly at the G2/M transition, followed by apoptosis.

A quinazoline (B50416) derivative, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine , induces cell cycle arrest at the G2 phase and triggers the intrinsic apoptotic pathway. mdpi.com This is evidenced by the activation of key apoptotic regulators like caspase-9 and the executioner caspases-3 and 7. mdpi.com Similarly, 6-chloro-4-(methoxyphenyl) coumarin induces a dose-dependent arrest of cells in the G2/M phase and subsequently triggers apoptosis. nih.gov This G2/M arrest is often associated with the downregulation of critical checkpoint proteins like cyclin B1. nih.gov The induction of apoptosis is further confirmed by morphological changes, DNA fragmentation, and the release of cytochrome c from the mitochondria. mdpi.comnih.gov

Table 3: Effects of Related Compounds on Cell Cycle and Apoptosis

| Compound | Effect on Cell Cycle | Apoptotic Mechanism |

| N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine | G2 phase arrest mdpi.com | Activation of intrinsic pathway (caspase-9, -3, -7 activation). mdpi.com |

| 6-chloro-4-(methoxyphenyl) coumarin | G2/M phase arrest nih.gov | Induction of apoptosis confirmed by Annexin V staining. nih.gov |

| 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS) | G2/M phase arrest nih.gov | Increased p53, p21; cytochrome c release; DNA fragmentation. nih.gov |

| Chalcone (B49325) Derivative 1C | G2/M phase arrest mdpi.com | Associated with ROS generation and modulation of Akt and Erk1/2 pathways. mdpi.com |

Autophagy is a cellular degradation process that can either promote cancer cell survival or contribute to cell death, depending on the context. The 4-aminoquinoline (B48711) structure is famously associated with autophagy inhibition. Chloroquine (B1663885) (CQ) and hydroxychloroquine (B89500) (HCQ), which feature a chloro-quinoline core, are well-known antimalarial drugs that have been repurposed for cancer therapy due to their ability to block autophagy. mdpi.com This inhibition of autophagy is considered a key part of their antitumoral properties, as it can sensitize cancer cells to traditional chemotherapy and radiotherapy. mdpi.com Given this strong precedent, it is highly probable that this compound or its derivatives could also function as modulators of the autophagy pathway.

Anti-infective Applications: Pathogen-Specific Mechanisms

The quinoline core is not only central to anticancer drug design but also forms the basis of many anti-infective agents.

The antibacterial mechanisms of quinoline derivatives can be multifaceted. The well-known fluoroquinolone antibiotics, for example, act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. While not a fluoroquinolone, the chloroquinoline scaffold has demonstrated antibacterial potential.

The anti-infective properties of chloroquine and its derivatives are well-documented. mdpi.com The antibacterial action of complex heterocyclic compounds can involve various mechanisms, including the destruction of the cell wall, inhibition of biofilm formation, blockage of energy metabolism, and interference with the synthesis of essential macromolecules like nucleic acids and proteins. nih.gov Anthraquinone derivatives, for example, have been shown to possess broad-spectrum antibacterial activity through these varied mechanisms. nih.gov It is plausible that this compound exerts antibacterial effects through one or more of these established modes of action.

Antifungal Mode of Action

While the precise antifungal mechanism of this compound has not been documented, quinoline derivatives are recognized for their antifungal properties. nih.gov The general mechanisms for this class of compounds can be multifaceted. One prominent mode of action involves the disruption of the fungal cell membrane's integrity. For instance, certain quinoline derivatives have been shown to induce abnormal morphology in cell membranes, leading to increased permeability and the subsequent leakage of essential cellular contents, ultimately causing fungal cell death. acs.org Other proposed mechanisms for heterocyclic compounds include the inhibition of crucial enzymes necessary for fungal survival. tandfonline.com Given its structure, it is plausible that this compound could operate through similar pathways, though specific experimental validation is required.

Antiplasmodial Action: Targeting Parasitic Proteases and Other Pathways

Specific studies on the antiplasmodial action of this compound, particularly concerning its interaction with parasitic proteases, are not detailed in available research. Nonetheless, the quinoline scaffold is a cornerstone of antimalarial drug discovery. nih.govbiointerfaceresearch.com Derivatives are generally categorized into groups such as 4-aminoquinolines and 8-aminoquinolines, each with distinct mechanistic profiles. wikipedia.org

4-Aminoquinolines, like the famous drug chloroquine, are thought to exert their effect by accumulating in the parasite's acidic food vacuole. There, they interfere with the detoxification of heme, a byproduct of hemoglobin digestion, leading to a buildup of toxic heme that kills the parasite. youtube.com

The mechanism for 8-aminoquinolines is less clear but is suggested to involve metabolic activation to produce reactive oxygen species that induce cellular damage. nih.gov Some novel quinoline hybrids have also been investigated for their ability to inhibit specific parasitic enzymes, such as Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH), which is crucial for the parasite's energy metabolism. malariaworld.org

Antiviral Mechanisms (e.g., Reverse Transcriptase Inhibition, Tobacco Mosaic Virus Activity)

There is no specific information available regarding the antiviral mechanisms of this compound, including its potential to inhibit reverse transcriptase or its activity against the Tobacco Mosaic Virus (TMV).

However, the quinoline nucleus is present in a variety of compounds with broad-spectrum antiviral activity. nih.govnih.govresearchgate.net For example, certain 8-hydroxyquinoline (B1678124) derivatives have been reported to inhibit the RNA-dependent DNA polymerase (reverse transcriptase) of some viruses. nih.gov Chloroquine, a 4-aminoquinoline, has been shown to interfere with the replication of several viruses, including coronaviruses, by inhibiting viral entry into the host cell. malariaworld.org While TMV is a plant virus, research into antiviral agents often includes screening against it; however, no such data exists for the specific compound . nih.gov

Antioxidant Properties: Free Radical Scavenging and Redox Modulation

Direct experimental data on the antioxidant properties of this compound is not found in the reviewed literature. However, many quinoline derivatives are recognized as potent antioxidants with the ability to act as free radical scavengers. nih.govnih.gov The primary mechanisms by which these compounds exert their antioxidant effects are through hydrogen atom transfer (HAT) and single electron transfer (SET). nih.govresearchgate.net

In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, neutralizing it. In the SET mechanism, an electron is transferred to the radical. The efficiency of these processes is often influenced by the specific chemical groups attached to the quinoline core. nih.govnih.gov For example, the presence of hydroxyl or amino groups can enhance antioxidant activity.

Neuroprotective Effects: Underlying Molecular Basis

The molecular basis for any neuroprotective effects of this compound has not been specifically investigated. Research into the broader class of quinoline derivatives, however, suggests several potential pathways for neuroprotection. nih.govmdpi.com

Often, the neuroprotective properties of quinolines are linked to their antioxidant capabilities, which help mitigate oxidative stress, a key factor in the progression of many neurodegenerative diseases. tandfonline.com Furthermore, some quinoline derivatives have been designed to act as inhibitors of key enzymes in the brain, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), the inhibition of which is a therapeutic strategy for diseases like Alzheimer's and Parkinson's. nih.govtandfonline.com

Immunomodulatory Activity (e.g., TLR7/8 Agonism)

There is no evidence in the scientific literature to suggest that this compound acts as a Toll-like receptor 7/8 (TLR7/8) agonist. Molecules that do activate these receptors, such as certain imidazoquinoline derivatives, are potent activators of the innate immune system. nih.gov They stimulate immune cells like dendritic cells and monocytes, leading to the production of cytokines and the expansion of hematopoietic progenitors. nih.govnih.gov This activity is being explored for applications in vaccines and cancer immunotherapy. While some quinoline-based structures are known to have immunomodulatory effects, a direct link between this compound and TLR7/8 agonism has not been established. researchgate.net

Vii. Future Perspectives and Translational Research Opportunities for 4 Chloro 6 Methoxyquinolin 3 Amine

Exploration of Undiscovered Therapeutic Applications

The diverse biological activities of quinoline (B57606) derivatives, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties, provide a strong rationale for investigating 4-chloro-6-methoxyquinolin-3-amine across a wide range of therapeutic areas. nih.govmdpi.com While its specific pharmacological profile is not yet defined, its structural similarity to other bioactive quinolines suggests several promising avenues for exploration.

Future research should focus on screening this compound and its novel analogs against a variety of biological targets. Given that numerous quinoline-based drugs such as Anlotinib, Bosutinib, and Lenvatinib are used in clinical practice against cancers, the most immediate application to explore would be in oncology. researchgate.net The compound could be tested against a panel of cancer cell lines, including those known to be resistant to current therapies. researchgate.net

Furthermore, the 4-aminoquinoline (B48711) scaffold is a well-known pharmacophore in antimalarial drugs like chloroquine (B1663885). nih.govnih.gov Therefore, evaluating the activity of this compound against different strains of Plasmodium falciparum, especially drug-resistant ones, is a logical step. nih.gov Other potential applications, based on the known activities of the quinoline class, include anti-inflammatory, antiviral, and antibacterial agents. nih.gov

Table 1: Potential Therapeutic Areas for this compound

| Therapeutic Area | Rationale | Potential Targets |

|---|---|---|

| Oncology | The quinoline core is present in several approved anticancer drugs. researchgate.netijpsjournal.com | Kinases (e.g., PI3K/mTOR), Topoisomerases, Tubulin. researchgate.netresearchgate.net |

| Infectious Diseases | The 4-aminoquinoline structure is a classic antimalarial pharmacophore. nih.gov | Plasmodium falciparum (malaria), various bacteria and viruses. nih.govnih.gov |

| Inflammation | Many quinoline derivatives exhibit anti-inflammatory properties. nih.govnih.gov | Cyclooxygenase (COX), Lipoxygenase (LOX). |

Advanced Synthetic Strategies for Complex Analogs

The development of novel analogs of this compound is crucial for establishing a robust structure-activity relationship (SAR) and optimizing its therapeutic potential. While classic quinoline syntheses like the Friedländer, Skraup, or Combes reactions provide the basic framework, modern synthetic methodologies can offer greater efficiency, diversity, and complexity. nih.govnih.govpharmaguideline.com

Future synthetic efforts could employ advanced techniques to create a library of derivatives. These strategies include:

Transition Metal-Catalyzed Cross-Coupling: Reactions like Suzuki-Miyaura and Ullmann-type couplings can be used to modify the chloro- and amino- positions of the quinoline ring, introducing a wide variety of substituents. numberanalytics.com Palladium and copper catalysts are particularly effective for these transformations. numberanalytics.com

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for many organic reactions, accelerating the generation of new analogs. numberanalytics.com

Green Chemistry Approaches: The use of environmentally benign solvents like ionic liquids or heterogeneous catalysts can make the synthesis process more sustainable and efficient. nih.govnumberanalytics.com For example, the use of a reusable solid acid catalyst like Nafion NR50 has been reported for Friedländer quinoline synthesis. mdpi.com

Combinatorial Chemistry and Multi-component Reactions: These approaches allow for the rapid synthesis of a large number of diverse compounds from a set of simple building blocks, which is ideal for creating libraries for high-throughput screening. nih.gov

A key precursor for similar structures, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, has been synthesized from 4-methoxyaniline in a three-step process involving cyclization, nitration, and chlorination. researchgate.netatlantis-press.comatlantis-press.com A similar pathway could be adapted, followed by reduction of the nitro group to the desired 3-amine.

Table 2: Modern Synthetic Methods for Quinoline Analogs

| Synthetic Strategy | Description | Advantages |

|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Forms new carbon-carbon or carbon-heteroatom bonds at the chloro-position. numberanalytics.com | High functional group tolerance, broad substrate scope. |

| Microwave-Assisted Synthesis | Uses microwave radiation to heat reactions. numberanalytics.com | Rapid reaction rates, improved yields, reduced energy consumption. numberanalytics.com |

| Heterogeneous Catalysis | Utilizes catalysts in a different phase from the reactants (e.g., solid catalyst in a liquid reaction). numberanalytics.com | Easy catalyst separation and recovery, improved sustainability. numberanalytics.com |

| Multi-component Reactions | Combines three or more reactants in a single step to form a complex product. nih.gov | High efficiency, atom economy, and diversity of products. |

Synergistic Approaches with Existing Therapeutic Modalities

Combining therapeutic agents is a cornerstone of modern medicine, particularly in cancer and infectious diseases, to enhance efficacy and overcome drug resistance. nih.govorientjchem.org Quinoline derivatives have shown promise in combination therapies. orientjchem.org Future research on this compound should therefore include its evaluation in synergistic combinations with established drugs.

One promising strategy is molecular hybridization, which involves covalently linking two or more pharmacophores to create a single hybrid molecule with multiple mechanisms of action. nih.govijpsjournal.com This approach can lead to improved efficacy and a lower likelihood of developing resistance compared to administering separate drugs. nih.gov Analogs of this compound could be hybridized with other known anticancer or antimalarial agents. For instance, quinoline-triazole and quinoline-chalcone hybrids have demonstrated potent anticancer activities. ijpsjournal.com

In cancer therapy, this compound could be tested alongside standard chemotherapeutic agents or targeted therapies. For example, since the PI3K/Akt/mTOR signaling pathway is often hyperactivated in cancer, and some quinolines act as inhibitors of this pathway, combining this compound analogs with existing mTOR inhibitors could produce a synergistic effect. researchgate.netatlantis-press.com

Table 3: Potential Synergistic Combinations

| Therapeutic Area | Combination Strategy | Potential Partner Drugs | Rationale |

|---|---|---|---|

| Cancer | Combination Therapy | Gemcitabine, Paclitaxel | To enhance cytotoxicity and overcome resistance. |

| Cancer | Molecular Hybridization | Chalcones, Triazoles | To create dual-action anticancer agents. ijpsjournal.com |

| Malaria | Combination Therapy | Artemisinin derivatives | To combat drug-resistant P. falciparum strains. nih.gov |

| Cancer | Targeted Therapy Combination | mTOR inhibitors (e.g., Everolimus) | To achieve dual pathway blockade. researchgate.netatlantis-press.com |

In-depth Mechanistic Studies at the Molecular and Cellular Level

A fundamental understanding of how this compound and its derivatives exert their biological effects is critical for their development as therapeutic agents. While initial screening can identify promising activities, detailed mechanistic studies are required to pinpoint their molecular targets and cellular pathways.

Future research should aim to:

Identify Molecular Targets: Techniques such as affinity chromatography, proteomics, and computational docking can be used to identify the specific proteins or nucleic acids with which the compound interacts. The PI3K/Akt/mTOR pathway is a known target for some quinoline derivatives and would be a logical starting point for investigation. researchgate.netatlantis-press.com

Elucidate Cellular Effects: Once a biological activity is confirmed, studies should investigate the compound's effects on cellular processes such as cell cycle progression, apoptosis (programmed cell death), angiogenesis, and cell migration. ijpsjournal.com

Investigate Drug Resistance: For any lead compounds, it is important to understand the potential mechanisms of resistance. This can be studied by generating resistant cell lines and analyzing their genetic and proteomic changes.

These in-depth studies will not only clarify the mechanism of action but also help in identifying biomarkers that could predict patient response in future clinical trials. The knowledge gained will be invaluable for optimizing the lead compounds and guiding their translational development from the laboratory to the clinic.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-chloro-6-methoxyquinolin-3-amine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution (NAS) of a pre-functionalized quinoline precursor. For example, reacting 4,6-dichloroquinoline with methoxy and amine groups under reflux in ethanol or methanol (60–80°C, 12–24 hours) . Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance reactivity but require higher temperatures.

- Catalysts : Use of Lewis acids (e.g., AlCl₃) to activate chloro-substituted positions for amine incorporation .

- Yield optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane) typically achieves >80% purity, but recrystallization in ethanol improves crystallinity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy at C6, chloro at C4) via characteristic shifts:

- Methoxy protons: δ ~3.8–4.0 ppm; aromatic protons: δ 6.8–8.5 ppm .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 223.05) and fragmentation patterns .

- IR spectroscopy : Identify NH₂ stretches (~3350 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .

Q. How can researchers address solubility challenges in biological assays?

- Methodology :

- Solvent screening : Test DMSO for stock solutions (≤10% v/v to avoid cytotoxicity) and dilute in PBS or cell culture media .

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate) at the amine position while retaining activity .

Advanced Research Questions

Q. How do structural modifications of this compound impact its antimalarial activity?

- Structure-Activity Relationship (SAR) :

- Chloro substitution : Essential for binding to heme in Plasmodium parasites; replacing Cl with F reduces potency by 50% .

- Methoxy position : C6-methoxy enhances membrane permeability vs. C7 (logP ~2.5 vs. ~1.8) .

- Amine functionalization : Adding alkyl chains (e.g., -CH₂CH₃) improves IC₅₀ from 120 nM to 45 nM in P. falciparum assays .

Q. What crystallographic challenges arise in resolving the structure of this compound?

- Methodology :

- Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to resolve Cl and O electron densities .

- Refinement : SHELXL refinement with anisotropic displacement parameters for heavy atoms. Typical R-factors: <5% for small-molecule crystals .

- Twinned crystals : Address via PLATON’s TWINABS for data integration .

Q. How can in silico modeling predict metabolic pathways for this compound?

- Methodology :

- Retrosynthesis tools : Use BKMS_METABOLIC or PISTACHIO databases to identify likely Phase I metabolites (e.g., hydroxylation at C3) .

- Docking studies : AutoDock Vina to simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) .

Data Contradiction Analysis

Q. Why do synthetic yields vary across literature reports for similar quinoline derivatives?

- Analysis :

- Reagent purity : Impurities in starting materials (e.g., 4,6-dichloroquinoline) reduce yields by 15–20% .

- Temperature control : NAS reactions at >80°C may degrade amine reactants, lowering yields from 75% to 50% .

- Workup methods : Column chromatography recovers 85% product vs. 60% via filtration .

Q. How to reconcile discrepancies in reported biological activities of chloro-methoxyquinoline analogs?

- Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.